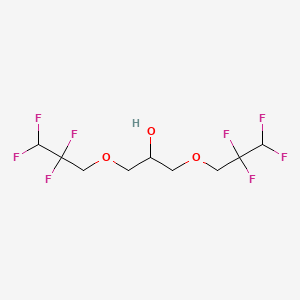

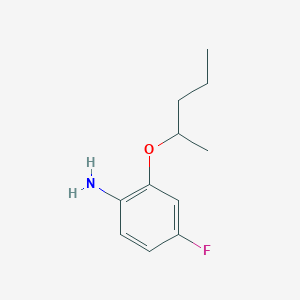

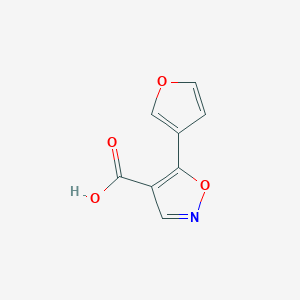

![molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6](/img/structure/B1447615.png)

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Field : Molecular Biology

- Application Summary : The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers .

- Method of Application : The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

- Results : The compound showed strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

- Field : Biochemistry

- Application Summary : The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis .

- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .

- Results : The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .

- Field : Pharmacology

- Application Summary : The compound has been used in the design and synthesis of novel derivatives as potent, selective, and reversible BTK inhibitors for the treatment of rheumatoid arthritis .

- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .

- Results : The compound showed good kinase selectivity .

- Field : Pharmacology

- Application Summary : The compound has been used in the development of Quantitative Structure-Activity Relationship (QSAR) analysis for anti-rheumatoid activity .

- Method of Application : The compound’s anti-rheumatoid activity was evaluated using QSARINS software .

- Results : The compound showed potential for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .

Inhibition of P21-Activated Kinase 4 (PAK4)

RIPK1 Inhibition

Bruton’s Tyrosine Kinase (BTK) Inhibition

Anti-Rheumatoid Activity

- Field : Medicinal Chemistry

- Application Summary : The compound has been used in the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .

- Method of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .

- Results : Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .

- Field : Chemistry

- Application Summary : The compound is used in chemical synthesis, particularly in the creation of other complex organic molecules .

- Method of Application : The compound’s use in chemical synthesis typically involves its reaction with other reagents under controlled conditions .

- Results : The specific outcomes of these reactions can vary widely depending on the other reagents and conditions used .

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

Chemical Synthesis

- Field : Molecular Biology

- Application Summary : The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers .

- Method of Application : The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

- Results : The compound showed strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

- Field : Biochemistry

- Application Summary : The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis .

- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .

- Results : The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .

Inhibitor of P21-Activated Kinase 4 (PAK4)

RIPK1 Inhibition

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJHMVADVRQFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=C(N=C2N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

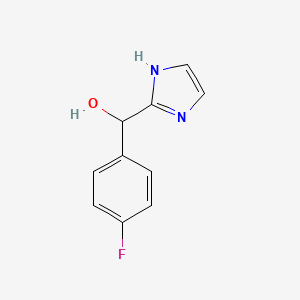

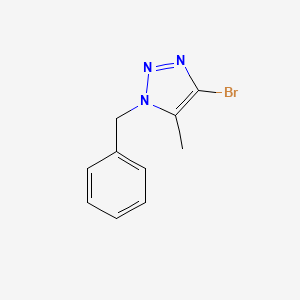

![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)

![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)

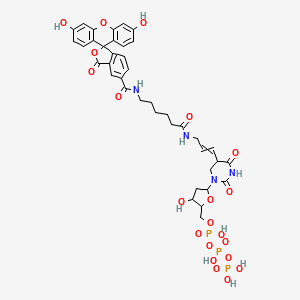

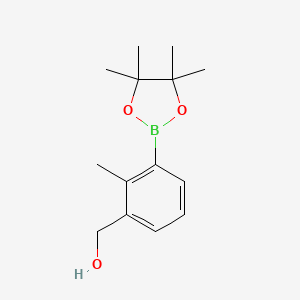

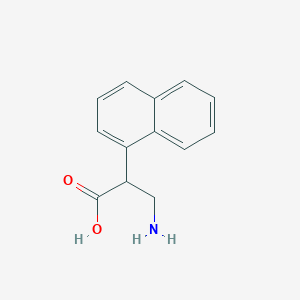

![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)

![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)

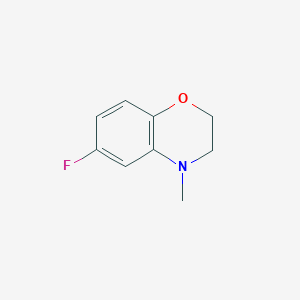

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)